Antipain (dihydrochloride)

Description

Historical Context of Discovery and Isolation

The emergence of antipain as a key biochemical reagent is rooted in the systematic screening of microbial products for bioactive compounds.

Antipain was first isolated in 1972 by Suda and his colleagues from various strains of Actinomycetes, a group of bacteria known for producing a wide array of secondary metabolites, including many clinically vital antibiotics. nih.gov These filamentous bacteria, particularly species of the genus Streptomyces, have been a prolific source of novel chemical structures with diverse biological activities. nih.gov The isolation of antipain from these microbial sources marked a significant addition to the growing arsenal (B13267) of naturally derived enzyme inhibitors used in scientific research.

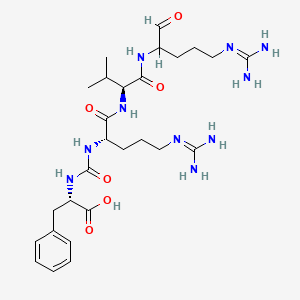

Following its isolation, structural elucidation studies by Umezawa and his team in the same year revealed that antipain is an oligopeptide. nih.gov Its unique structure identified it as a novel peptide, contributing to the understanding of the chemical diversity that could be found in natural products. This discovery was particularly notable as it expanded the known repertoire of peptide-based protease inhibitors.

Overview of Antipain's Function as a Protease Inhibitor in Biochemical Investigations

Antipain is broadly recognized and utilized in biochemical research for its ability to inhibit specific classes of proteases. nih.gov It functions as a reversible inhibitor of both serine and cysteine proteases, two major families of proteolytic enzymes. carlroth.com Its inhibitory activity is particularly potent against trypsin and papain. agscientific.com

The mechanism of action of antipain involves its interaction with the active site of the target protease, thereby preventing the enzyme from binding to its substrate and carrying out its normal catalytic function. This inhibitory property has made antipain an indispensable tool in a variety of laboratory applications, such as in the preparation of cell extracts where it is crucial to prevent the degradation of proteins by endogenous proteases.

The table below summarizes the inhibitory activity of antipain against a range of proteases, highlighting its specificity and efficacy.

| Protease | Class | Inhibition |

| Trypsin | Serine Protease | Strong Inhibition |

| Papain | Cysteine Protease | Strong Inhibition |

| Cathepsin A | Serine Protease | Inhibited |

| Cathepsin B | Cysteine Protease | Inhibited |

| Cathepsin D | Aspartic Protease | Inhibited |

| Plasmin | Serine Protease | Inhibited |

| Chymotrypsin | Serine Protease | Low Inhibition |

| Pepsin | Aspartic Protease | Low Inhibition |

This table provides a general overview of antipain's inhibitory profile based on available research data.

Structure

2D Structure

Propriétés

IUPAC Name |

2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYTAYICBFYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37691-11-5, 37682-72-7 | |

| Record name | Antipain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37691-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[[(1-carboxyphenethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-L-valinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Valinamide, N2-[[(1-carboxy-2-phenylethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Protease Inhibition by Antipain

Spectrum of Protease Inhibition

Antipain demonstrates a broad-spectrum inhibitory capability, targeting serine proteases by engaging with their active sites through covalent or non-covalent interactions. mdpi.com This interaction effectively inactivates the protease, preventing it from carrying out its normal catalytic functions. mdpi.com

Serine proteases are a diverse group of enzymes characterized by a key serine residue in their active site, which is essential for their catalytic activity. patsnap.comekb.eg Antipain is recognized as a potent inhibitor of this class of enzymes. biocompare.commdpi.com

Trypsin, a well-characterized serine protease involved in digestion, is a primary target of antipain. nih.govcreative-proteomics.comdrugbank.comwikipedia.org The inhibitory mechanism involves the terminal arginine residue of antipain forming a covalent bond with the active site serine of trypsin. wikipedia.org This action effectively blocks the enzyme's activity. wikipedia.org Some studies indicate that antipain acts as a symbolic inhibitor of trypsin. creative-proteomics.com

| Inhibitor | Target Protease | Mechanism of Action | Note |

|---|---|---|---|

| Antipain | Trypsin | Forms a covalent bond with the active site serine. wikipedia.org | Also inhibits papain. creative-proteomics.com |

| APMSF | Trypsin-like serine protease | - | Lower toxicity than PMSF. creative-proteomics.com |

| Soybean Trypsin Inhibitor | Trypsin, Chymotrypsin | Forms a 1:1 stoichiometric complex. sigmaaldrich.com | Inhibition is reversible and pH-dependent. sigmaaldrich.com |

| Bovine Pancreas Trypsin Inhibitor (BPTI) | Trypsin, Chymotrypsin, Kallikrein, Plasmin | - | Does not inhibit porcine elastase. sigmaaldrich.com |

Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for breaking down blood clots. patsnap.com While antipain does inhibit plasmin, its inhibitory effect is noted to be less potent compared to its action on other proteases like trypsin. sigmaaldrich.com One of its functions is to inhibit plasmin, a degrading enzyme, which can help improve the resistance of cell membranes to damage from freezing. wikipedia.org

Leishmania major is a protozoan parasite that causes leishmaniasis. nih.govresearchgate.net It expresses a serine protease known as oligopeptidase B (OPB), which is considered a potential therapeutic target. nih.govnih.gov Antipain has been shown to be a potent inhibitor of L. major OPB. nih.govnih.gov The crystal structure of L. major OPB in complex with antipain has been resolved, providing detailed insights into the binding interactions. nih.gov The inhibition of OPB by antipain is indicative of a serine peptidase. nih.gov In live L. major promastigotes, antipain was found to inhibit the cleavage of a fluorescent substrate with an IC₅₀ value of 9.3 nM. nih.gov

| Inhibitor | IC₅₀ Value (in living promastigotes) | Kᵢ Value (recombinant OPB) |

|---|---|---|

| Antipain | 9.3 nM nih.gov | 69 nM nih.gov |

| Leupeptin (B1674832) | 48.1 nM nih.gov | 26 nM nih.gov |

| AEBSF | 14.4 µM nih.gov | - |

Antipain has been successfully crystallized in complex with carboxypeptidase derived from wheat. wikipedia.org In this interaction, the backbone carbonyl of the terminal arginine of antipain establishes a covalent bond with the active site serine of the protease, leading to its inhibition. wikipedia.org

Cysteine Proteases

Antipain is recognized as a broad-spectrum inhibitor of cysteine proteases, a family of enzymes that utilize a cysteine residue as the catalytic nucleophile. wikipedia.orgnih.gov Its inhibitory action extends across several members of this class, including the plant protease papain and the mammalian lysosomal cathepsins.

Papain, a well-studied cysteine protease from the papaya fruit, is a principal target of antipain. wikipedia.orgsciencesnail.com The inhibitory process is a general phenomenon for peptidyl Michael acceptors and aldehyde inhibitors against papain. researchgate.net The interaction relies on the specific binding of the inhibitor to the enzyme's active site, which facilitates the chemical reaction leading to inactivation. researchgate.net While quantitative data for antipain's inhibition of papain can vary, its efficacy is well-established in the scientific literature. wikipedia.orgsciencesnail.com

Antipain demonstrates significant inhibitory activity against various lysosomal cathepsins and other thiol proteases. Research has quantified this inhibition, revealing its potency against several key members of the cathepsin family. For instance, in one study, antipain exhibited in vitro inhibitory activity against cathepsin A, cathepsin B, and cathepsin D with IC₅₀ values of 2 µM, 0.9 µM, and 200 µM, respectively. This demonstrates a particularly strong inhibition of cathepsins A and B.

Table 1: Inhibitory Potency (IC₅₀) of Antipain against Select Cathepsins This table is interactive. Users can sort columns by clicking on the headers.

| Target Protease | IC₅₀ (µM) | Protease Class |

|---|---|---|

| Cathepsin A | 2 | Cysteine Protease |

| Cathepsin B | 0.9 | Cysteine Protease |

| Cathepsin D | 200 | Aspartyl Protease* |

Note: While primarily a cysteine protease inhibitor, some studies report weak activity against aspartyl proteases like Cathepsin D at high concentrations.

The Hepatitis E Virus (HEV) genome encodes a polyprotein that requires processing by a viral protease to release functional proteins essential for replication. plos.orgresearchgate.net This protease has been characterized as a papain-like cysteine protease. sciencesnail.com Studies investigating the effects of various protease inhibitors on HEV have shown that its activity can be curbed by compounds targeting cysteine proteases.

In a study by Saraswat et al. (2020), the HEV protease was moderately inhibited by antipain. sciencesnail.com Further research by Shukla et al. (2022) corroborated this, demonstrating that antipain significantly inhibited HEV replicon replication in cell-based assays, resulting in an approximate 3-fold reduction in luciferase activity, which is used to measure replication. researchgate.netmedchemexpress.com

The inhibitory effect of antipain on the HEV papain-like cysteine protease has been evaluated alongside other known cysteine protease inhibitors. sciencesnail.com In these comparative studies, antipain was found to cause moderate inhibition. sciencesnail.com This was in contrast to other inhibitors like E-64 and chymostatin, which exhibited strong inhibition of the HEV protease, achieving 99% and 98% inhibition, respectively. sciencesnail.com Leupeptin, another peptide aldehyde inhibitor similar in structure to antipain, also showed a moderate level of inhibition. sciencesnail.com This places antipain as an effective, albeit not the most potent, inhibitor of this viral enzyme when compared directly to other compounds in its class.

Absence of Inhibition Against Other Protease Classes

A key aspect of a useful inhibitor is its selectivity. While antipain is known to inhibit both cysteine and serine proteases, its activity is not universal across all protease families. wikipedia.org Research on the HEV papain-like cysteine protease has provided insight into the classes of proteases that are not affected by inhibitors like antipain. In these studies, the enzymatic activity was found to be completely resistant to inhibitors of aspartic proteases (such as pepstatin), and metallo-endoproteases (such as phosphoramidon). sciencesnail.com This indicates that antipain's mechanism is specific and does not extend to these other major protease classes, highlighting a degree of selectivity in its action.

Molecular Mechanisms of Inhibition

The inhibitory activity of antipain is attributed to its chemical structure, specifically its terminal argininal (B8454810) (arginine aldehyde) residue. This aldehyde group functions as an electrophilic "warhead" that targets a nucleophilic residue in the active site of the protease.

In the case of cysteine proteases like papain and cathepsins, the mechanism involves a nucleophilic attack from the thiol group (-SH) of the active site cysteine residue on the carbonyl carbon of antipain's aldehyde. nih.gov This reaction forms a reversible, covalent hemithioacetal adduct. This covalent modification of the catalytic cysteine residue effectively blocks the active site, preventing it from binding and cleaving its natural peptide substrates, thereby inhibiting the enzyme's function. The reversibility of this bond means that the inhibition can be overcome, distinguishing it from irreversible inhibitors like E-64 which form a stable thioether bond.

Characteristics as a Reversible Tight-Binding Protease Inhibitor

Antipain is characterized as a reversible inhibitor of serine and cysteine proteases. sciencegateway.org Unlike irreversible inhibitors that form permanent bonds with the enzyme, the interaction between antipain and its target protease is non-permanent, allowing for the possibility of the enzyme regaining its function if the inhibitor is removed. youtube.com

Despite its reversible nature, antipain exhibits tight-binding characteristics. mdpi.com This means that it forms a stable complex with the protease, effectively sequestering the enzyme and preventing it from acting on its natural substrates. The strong interaction is a hallmark of its efficacy as an inhibitor. Antipain is noted to inhibit papain and trypsin more specifically than leupeptin, while only slightly inhibiting plasmin. sciencegateway.org

The inhibitory activity of antipain extends to a range of proteases, as detailed in the table below.

| Target Protease | Inhibition Noted |

| Papain | Yes sciencegateway.orgnih.gov |

| Trypsin | Yes sciencegateway.orgnih.gov |

| Cathepsins | Yes nih.gov |

| Chymotrypsin | Yes nih.gov |

| Thrombin | Yes nih.gov |

| Plasmin | Slight Inhibition sciencegateway.org |

| Pepsin A | No nih.gov |

Formation of a Hemicetal Adduct with the Active Site Serine of Proteinases

A key feature of antipain's inhibitory mechanism against serine proteases is the formation of a covalent, yet reversible, adduct. The terminal arginine residue of the antipain oligopeptide plays a crucial role in this process. wikipedia.org The backbone carbonyl carbon of this terminal arginine is attacked by the hydroxyl group of the active site serine residue of the protease. wikipedia.org

This nucleophilic attack results in the formation of a tetrahedral intermediate known as a hemicetal adduct. wikipedia.orgnih.gov This structure mimics the transition state of the normal enzymatic reaction but is more stable, effectively trapping the enzyme in an inactive state. nih.gov The formation of this hemicetal is a critical step in the stabilization of the enzyme-inhibitor complex and is fundamental to the potent inhibition observed with aldehyde and glyoxal (B1671930) inhibitors of both serine and cysteine proteases. nih.gov While antipain itself is a peptide, its terminal arginine's carbonyl group functions similarly to the aldehyde group of other inhibitors in forming this adduct with the serine hydroxyl.

Competitive Inhibition Dynamics

The mode of inhibition by antipain is competitive. youtube.comkhanacademy.org Competitive inhibitors function by binding to the active site of an enzyme, the same site that the natural substrate would bind to. youtube.comyoutube.com In doing so, antipain directly competes with the substrate for access to the enzyme's catalytic machinery. youtube.com

The core principles of competitive inhibition are as follows:

Direct Competition: The inhibitor molecule physically occupies the active site, preventing the substrate from binding. youtube.com

Reversibility: The inhibition can typically be overcome by increasing the concentration of the substrate, which will outcompete the inhibitor for binding to the active site. youtube.com

Kinetic Effects: In the presence of a competitive inhibitor, the maximum reaction rate (Vmax) of the enzyme remains unchanged, as with a sufficiently high substrate concentration, the effect of the inhibitor can be surmounted. However, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, is increased. youtube.comyoutube.com This increase in Km signifies that a higher concentration of substrate is required to achieve half-maximal velocity, indicating a lower apparent affinity of the enzyme for its substrate in the presence of the inhibitor. youtube.com

Antipain's action aligns with this model, as it binds to the active site of proteases, thereby blocking substrate access and inhibiting enzymatic activity in a competitive manner. sciencegateway.orgmdpi.com

Cellular and Molecular Effects of Antipain in Research Models

Modulation of Cellular Transformation and Proliferation

Inhibitory Effects on Urethane-Induced Lung Neoplasia in Animal Models

Antipain has demonstrated inhibitory effects on chemically-induced lung neoplasia in animal models. Studies have investigated the influence of antipain on urethane-induced lung tumors in mice scispace.com. Urethane is a known tumor-inducing agent frequently employed in animal models, particularly in inbred mice strains that exhibit high susceptibility to spontaneous tumorigenesis, to induce lung adenocarcinomas oncotarget.comresearchgate.netnih.gov. These models are valuable for analyzing cancer biology and evaluating potential therapeutic or chemopreventive agents oncotarget.com. While specific detailed research findings on the extent of inhibition by antipain on urethane-induced lung neoplasia in mice are mentioned in the context of cancer chemoprevention, the exact data from the provided search results are not quantifiable in a table format scispace.com.

Regulation of Intracellular Protein Degradation Pathways

Antipain plays a significant role in modulating intracellular protein degradation pathways, exhibiting differential effects on various protein classes.

Antipain has been shown to inhibit the degradation of long-lived proteins in cultured rat hepatocytes nih.govnih.govscispace.comcapes.gov.brworldscientific.com. Studies indicate that antipain, along with other protease inhibitors like leupeptin (B1674832) and chymostatin, can decrease the degradation of long-lived proteins by approximately 20-30% in these cells nih.govscispace.comcapes.gov.br. This inhibitory effect is primarily attributed to its action on lysosomal proteases nih.gov.

| Inhibitor | Effect on Long-Lived Protein Degradation in Cultured Hepatocytes |

| Antipain | 20-30% inhibition nih.govscispace.comcapes.gov.br |

| Leupeptin | 20-30% inhibition nih.govscispace.comcapes.gov.br |

| Chymostatin | 20-30% inhibition nih.govscispace.comcapes.gov.br |

| Pepstatin | Minor inhibitory effects nih.gov |

In contrast to its effects on long-lived proteins, antipain does not appear to inhibit the breakdown of short-lived normal cell proteins, nor does it affect those containing amino acid analogs nih.gov. Even when the quantity of abnormal proteins is increased to constitute a substantial fraction of cell protein, their degradation remains rapid and unaffected by antipain nih.gov. This suggests that the degradation pathway for short-lived cellular proteins is distinct from that responsible for the degradation of long-lived proteins nih.gov.

The inhibitory effects of antipain on protein degradation are largely mediated through its action on lysosomal proteases nih.govnih.gov. Antipain, along with leupeptin and chymostatin, has been shown to inhibit proteolysis by homogenates of liver lysosomes nih.gov. For instance, a cocktail of lysosomal protease inhibitors including antipain, pepstatin, E-64, and chymostatin, specifically inhibited apolipoprotein E (apoE) degradation in macrophages by over 60%, indicating the lysosome as the site of intracellular apoE degradation nih.gov. Antipain's inhibitory effect on lysosomal protein degradation is similar to, though somewhat weaker than, that of leupeptin nih.gov.

| Inhibitor | Effect on Lysosomal Protein Degradation (Isolated Rat Hepatocytes) |

| Leupeptin | 80-85% inhibition nih.gov |

| Antipain | Similar, but somewhat weaker effect than Leupeptin nih.gov |

| Chymostatin | Approximately 45% inhibition nih.gov |

Influence on Specific Enzyme Synthesis and Cellular Metabolism

| Enzyme | Effect of Antipain on Thyroxine-Induced Increase in Tadpole Liver Activity |

| Carbamyl Phosphate (B84403) Synthetase I (CPS-I) | Markedly inhibited pnas.orgnih.govnih.gov |

| Ornithine Transcarbamylase | Inhibited pnas.orgnih.govnih.gov |

| Arginase | Inhibited pnas.orgnih.govnih.gov |

| Succinate-cytochrome c reductase | Inhibited pnas.orgnih.govnih.gov |

Associated Biochemical Changes During Thyroxine-Induced Metamorphosis

Antipain has been shown to significantly inhibit biochemical changes associated with thyroxine (T4)-induced metamorphosis in tadpole liver. Specifically, it strongly impedes the T4-induced synthesis of carbamyl phosphate synthetase I (CPS-I) plos.orgmdpi.com. This inhibition is attributed to a reduction in the amount of the enzyme protein itself, rather than a general suppression of protein synthesis, as antipain had no notable effect on leucine (B10760876) incorporation into total protein in tadpole liver mdpi.comfrontiersin.org. This suggests the involvement of a proteolytic step in the pretranscriptional events crucial for T4-stimulated enzyme induction mdpi.comfrontiersin.org.

Beyond CPS-I, antipain also inhibits T4-induced increases in the activities of other enzymes, including ornithine transcarbamylase and arginase mdpi.comfrontiersin.org. The efficacy of antipain in this context is comparable to that of chymostatin, while leupeptin is less effective, and pepstatin shows no effect plos.orgfrontiersin.org. The timing of antipain administration is critical, with less inhibition observed when the compound is given after the third or fourth day of thyroxine treatment mdpi.comfrontiersin.org.

Table 1: Effects of Protease Inhibitors on Thyroxine-Induced Enzyme Activities in Tadpole Liver

| Protease Inhibitor | Effect on CPS-I Synthesis | Effect on Ornithine Transcarbamylase | Effect on Arginase |

| Antipain | Strong Inhibition plos.orgmdpi.com | Inhibition mdpi.comfrontiersin.org | Inhibition mdpi.comfrontiersin.org |

| Chymostatin | Nearly as Effective plos.orgfrontiersin.org | Not specified in detail | Not specified in detail |

| Leupeptin | Less Effective plos.orgfrontiersin.org | Not specified in detail | Not specified in detail |

| Pepstatin | Ineffective plos.orgfrontiersin.org | Not specified in detail | Not specified in detail |

Effects on Intracellular Signaling Pathways

Diminution of Estrogen-Receptor Complex Nuclear Binding in Tumor Cells

Research has demonstrated that antipain can influence intracellular signaling pathways, specifically by diminishing the nuclear binding of the estrogen-receptor complex in tumor cells koreascience.krmdpi.com. Studies involving cultured MCF-7 breast tumor cells showed that the presence of antipain during incubation with estradiol-containing medium considerably reduced the extent of nuclear binding of the estradiol-receptor complex koreascience.krmdpi.com. This finding indicates antipain's capacity to perturb hormone-related processes within cultured cells, highlighting its utility in investigating the mechanisms of steroid hormone action and potential therapeutic implications related to estrogen receptor activity koreascience.krmdpi.com.

Neurobiological Research Implications

Inhibition of Neurotransmitter Release by Antipain Analogues (Antipain Y) in Neurons

Antipain analogues have shown significant neurobiological implications, particularly in modulating neurotransmitter release. Antipain Y, a chemical compound analogous to antipain and isolated from a species of Streptomyces, has been found to inhibit the release of neurotransmitters in rat dorsal root ganglion neurons nih.govfrontiersin.org. Specifically, Antipain Y has been identified as an antagonist and inhibitor of Substance P, a key neurotransmitter frontiersin.org. This inhibitory action on neurotransmitter release suggests a potential role for antipain analogues in understanding and modulating neuronal communication pathways frontiersin.org.

Antimicrobial Activities

Antibacterial Effects Against Gram-Positive Bacteria (Staphylococcus aureus)

While antipain is recognized as a protease inhibitor and has been broadly described as an "antibiotic protease inhibitor" in some contexts, direct and detailed research findings specifically demonstrating its antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus are not extensively documented in the available literature. Research on the antimicrobial activity against Staphylococcus aureus often focuses on other compounds, including various nonsteroidal anti-inflammatory drugs (NSAIDs), synthetic plantaricins, or other natural and synthetic agents nih.govmdpi.comfrontiersin.org. The primary reported actions of antipain relate to its protease inhibitory functions in biochemical research nih.gov.

Applications of Antipain in Advanced Biochemical and Biomedical Research Methodologies

Use in Microfluidic Chip Assays

Antipain has found application in the burgeoning field of microfluidic chip assays. sigmaaldrich.comsigmaaldrich.com Microfluidic devices are increasingly employed for sophisticated cell analysis, offering capabilities for high-throughput screening, real-time monitoring, and non-invasive cellular assays. frontiersin.org The integration of protease inhibitors like Antipain into these miniaturized systems is critical for maintaining the stability and integrity of proteins and enzymes during complex biochemical reactions conducted within the confined microenvironments of the chips. For instance, Antipain dihydrochloride (B599025) has been cited in the context of bromoperoxidase assays conducted within microfluidic chip platforms, highlighting its role in controlling enzymatic activity in such precise analytical setups. researchgate.net This application underscores Antipain's significance in enabling controlled biochemical reactions and analyses within advanced microfluidic platforms, where precise regulation of proteolytic activity is paramount.

Essential Component in Standard Protease Inhibitor Cocktails

Antipain is widely recognized as an essential component in standard protease inhibitor cocktails, which are indispensable reagents in molecular biology and biochemistry laboratories. scientificlabs.co.ukpeptanova.de The primary purpose of these cocktails is to prevent the involuntary degradation of proteins by endogenous proteases released upon cell lysis or tissue homogenization. itwreagents.com

Antipain functions as a reversible inhibitor of both serine and cysteine proteases. wikipedia.orgsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.combiocompare.com Its inhibitory spectrum includes key proteases such as papain and trypsin, with a lesser inhibitory effect on plasmin. sigmaaldrich.comsigmaaldrich.com Notably, Antipain exhibits higher specificity for papain and trypsin compared to leupeptin (B1674832), another commonly used protease inhibitor. sigmaaldrich.comsigmaaldrich.com Furthermore, its inhibitory potency is reported to be 100-fold greater than that of elastatinal. sigmaaldrich.comsigmaaldrich.com

The mechanism of Antipain's action involves the formation of a hemicetal adduct between its aldehyde group and the active serine residue of the target proteinase. sigmaaldrich.comsigmaaldrich.com This interaction, along with strong ionic and hydrophobic interactions, stabilizes the enzyme-inhibitor complex, thereby altering the enzyme's catalytic efficiency and effectively modulating proteolytic activity. scbt.com While its action resembles that of leupeptin, Antipain demonstrates distinct inhibitory profiles, notably exhibiting less plasmin inhibition but greater cathepsin A inhibition. scientificlabs.co.uksigmaaldrich.com

The effectiveness of Antipain in inhibiting various proteases is quantified by its concentrations for 50% inhibition (IC50) or inhibition constant (Ki). Representative data for its inhibitory activity against several proteases are provided below:

Table 1: Inhibitory Activity of Antipain Against Various Proteases

| Protease Target | IC50 (µg/mL) | Ki (µM) |

| Papain | ~0.16 scientificlabs.co.uk | |

| Trypsin | ~0.26 scientificlabs.co.uk | |

| Cathepsin A | 1.19 scientificlabs.co.uk | |

| Cathepsin B | 0.59 scientificlabs.co.uk | |

| Plasmin | >93 scientificlabs.co.uk | |

| Chymotrypsin | >250 scientificlabs.co.uk | |

| Pepsin | >250 scientificlabs.co.uk | |

| Calpain I (porcine) | 1.4 scientificlabs.co.uk |

The inclusion of Antipain in protease inhibitor cocktails ensures comprehensive protection against proteolytic degradation, which is critical for preserving the integrity and functionality of proteins during extraction, purification, and various biochemical analyses. itwreagents.com

Comparative Analysis and Derivative Research of Antipain

Structural and Functional Relationships with Other Protease Inhibitors

Antipain shares structural and functional similarities with other naturally derived peptide aldehyde protease inhibitors such as leupeptin (B1674832), elastatinal, and chymostatin. These inhibitors all possess a C-terminal aldehyde group which is crucial for their inhibitory mechanism. This aldehyde group interacts with the active site serine or cysteine residues of target proteases, forming a stable hemiacetal or hemithioacetal adduct, which effectively blocks the enzyme's catalytic activity.

While they share a common mechanism, their inhibitory specificities differ due to variations in their peptide sequences, which dictate their interaction with the substrate-binding pockets of different proteases.

Antipain and Leupeptin : Both antipain and leupeptin are effective inhibitors of serine and cysteine proteases, such as trypsin and papain. nih.gov Their structures are closely related, with both containing an N-terminal acyl group and a C-terminal argininal (B8454810). However, subtle differences in their internal amino acid residues can lead to variations in their binding affinities for specific proteases. For instance, some studies suggest that antipain has a less potent inhibitory effect on plasmin compared to leupeptin, while exhibiting stronger inhibition of cathepsin A. researchgate.net

Antipain and Chymostatin : Chymostatin is a potent inhibitor of chymotrypsin and other chymotrypsin-like serine proteases. frontiersin.org Unlike antipain and leupeptin, which have a strong affinity for trypsin-like enzymes that cleave after basic amino acids, chymostatin's specificity is directed towards proteases that recognize large hydrophobic residues. This difference in specificity is a direct result of the different amino acid side chains in their respective peptide backbones. While both are peptide aldehydes, their distinct sequences target different classes of serine proteases.

Antipain and Elastatinal : Elastatinal is a specific and irreversible inhibitor of elastase, a serine protease responsible for breaking down elastin. mdpi.com While antipain has a broad inhibitory spectrum against various serine and cysteine proteases, elastatinal's activity is much more focused. The structural basis for this specificity lies in the unique peptide sequence of elastatinal that fits snugly into the active site of elastase.

Table 1: Comparative Inhibitory Profile of Antipain and Related Protease Inhibitors

| Inhibitor | Primary Target Proteases | General Class of Inhibition |

|---|---|---|

| Antipain | Trypsin, Papain, Cathepsin B | Serine and Cysteine Proteases |

| Leupeptin | Trypsin, Plasmin, Papain, Cathepsin B | Serine and Cysteine Proteases |

| Chymostatin | Chymotrypsin, Papain | Chymotrypsin-like Serine Proteases |

| Elastatinal | Elastase | Serine Elastases |

Natural Occurrence and Biosynthetic Pathways

Antipain is a natural product synthesized by various species of actinomycetes, with its initial discovery being from strains of Streptomyces. mdpi.com Notably, it has been reported in Streptomyces mobaraensis. The biosynthesis of small peptide aldehydes like antipain in Streptomyces is carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPS). biorxiv.org

The genetic blueprint for antipain synthesis is encoded in a biosynthetic gene cluster (BGC). frontiersin.orgnih.gov These clusters contain all the necessary genes for the production of the peptide, including the NRPS enzymes, as well as genes for precursor supply and modification. The synthesis on the NRPS assembly line involves the sequential addition of amino acid building blocks. A key feature of the biosynthesis of peptide aldehydes is the final reductive release of the peptide from the NRPS, which is catalyzed by a terminal reductase (R) domain. This domain reduces the C-terminal carboxyl group of the peptide to the characteristic aldehyde warhead.

Recent genomic studies on Streptomyces have revealed the widespread presence of BGCs for various secondary metabolites, including protease inhibitors. frontiersin.orgresearchgate.net While the specific gene cluster for antipain in Streptomyces mobaraensis has been a subject of study, the general mechanism involves the activation of constituent amino acids, their condensation into a peptide chain on the NRPS template, and the final reductive release to yield the active aldehyde inhibitor.

Investigation of Natural and Synthetic Analogues with Modified Biological Activities

The exploration of natural and synthetic analogues of antipain has been a strategy to develop inhibitors with altered or improved biological activities. One such naturally occurring analogue is Antipain Y, which was also isolated from a species of Streptomyces. nih.gov Research has shown that Antipain Y can inhibit the release of neurotransmitters in rat dorsal root ganglion neurons, suggesting a different spectrum of biological activity compared to the parent compound. nih.gov

The synthesis of analogues of peptide protease inhibitors is a common approach to probe structure-activity relationships and to develop more potent or selective inhibitors. For instance, modifications to the peptide backbone, the N-terminal capping group, or the C-terminal aldehyde can significantly impact inhibitory activity and specificity. By systematically altering the amino acid sequence, researchers can design analogues that target specific proteases with higher affinity. For example, synthetic analogues of chymostatin have been created to better understand the structural requirements for chymotrypsin inhibition. um.edu.my Similar strategies can be applied to antipain to generate novel research tools or potential therapeutic leads.

Strategies for Polymer Conjugation to Enhance Research Applications

The conjugation of small molecules like antipain to polymers can enhance their utility in various research applications by improving their stability, solubility, and allowing for their immobilization. mdpi.comnih.gov Several strategies can be employed for the polymer conjugation of antipain.

Covalent Bonding : This is a robust method for permanently attaching antipain to a polymer support. frontiersin.orgmdpi.com Functional groups on antipain, such as its amine groups, can be reacted with activated groups on a polymer. For example, polymers functionalized with N-hydroxysuccinimide (NHS) esters can react with the primary amines of antipain to form stable amide bonds. Common polymers used for such conjugations include polyethylene glycol (PEG), polyacrylic acid, and various biocompatible and biodegradable polymers. nih.govgoogle.com The choice of polymer and linker chemistry can be tailored to control the properties of the final conjugate.

Physical Adsorption : This method involves the non-covalent interaction of antipain with a polymer surface. propulsiontechjournal.comnih.gov This can be achieved through hydrophobic or electrostatic interactions. While simpler than covalent bonding, physical adsorption may result in a less stable conjugate, with the potential for the inhibitor to leach from the support over time.

Entrapment : Antipain can be physically entrapped within a porous polymer matrix or hydrogel. frontiersin.org This method protects the inhibitor from the bulk environment and can provide a means for its controlled release.

The resulting polymer-antipain conjugates can be used in various applications, such as in affinity chromatography for the purification of proteases, as reusable components in bioreactors, or for the localized inhibition of protease activity in cell culture systems. The immobilization of antipain on a solid support can also facilitate its removal from a reaction mixture, which is advantageous in many experimental setups.

Q & A

Q. What are the key protease targets of Antipain, and how should researchers optimize inhibition assays for specificity?

Antipain primarily inhibits trypsin, papain, plasmin, and cathepsins A/B with varying IC50 values (e.g., 0.26 µg/mL for trypsin and 0.16 µg/mL for papain) . To ensure specificity:

- Use substrate-specific fluorogenic or chromogenic assays (e.g., Z-Phe-Arg-AMC for cathepsins) .

- Include controls with inhibitors like E-64 (cysteine protease inhibitor) or aprotinin (serine protease inhibitor) to rule off-target effects .

- Validate via kinetic analysis (e.g., Ki = 1.4 µM for calpain I inhibition) .

Q. How should Antipain be stored and reconstituted to maintain stability in experimental workflows?

- Storage: Lyophilized Antipain dihydrochloride is stable at -20°C under inert gas; avoid freeze-thaw cycles. Solutions in water or buffers (pH 7–8) retain activity for 4 weeks at 4°C or 1 month at -20°C .

- Solubility: Use water, methanol, or DMSO (up to 50 mg/mL). Avoid ethanol, chloroform, or hexane due to poor solubility .

- Critical Note: Degradation occurs if the terminal aldehyde group oxidizes; purge solutions with argon before storage .

Q. What experimental designs are recommended to assess Antipain’s role in reducing DNA damage or chromosomal aberrations?

- In vitro: Treat cultured cells (e.g., Syrian hamster embryo cells) with Antipain (6–600 µg/mL) alongside DNA-damaging agents like MNNG (N-methyl-N'-nitro-N-nitrosoguanidine). Quantify aberrations via Giemsa staining or fluorescence in situ hybridization (FISH) .

- In vivo: Administer Antipain (25–100 mg/kg, i.p.) to mice exposed to teratogens like urethane. Monitor cleft palate/cleft lip incidence via histopathology .

Advanced Research Questions

Q. How does Antipain’s dual inhibition of serine and cysteine proteases complicate mechanistic studies, and how can this be resolved?

Antipain’s broad-spectrum activity may confound pathway-specific analyses. Mitigate this by:

- Combining with isoform-specific inhibitors (e.g., CA-074 for cathepsin B) .

- Using proteomics (e.g., activity-based protein profiling) to map inhibited targets in complex lysates .

- Validating findings with genetic knockdowns (e.g., CRISPR/Cas9 for protease genes) .

Q. What contradictions arise when comparing Antipain’s effects across different in vivo tumor models?

- Suppressive Effects: Antipain (100 µg/g body weight) reduces urethane-induced lung neoplasia in mice by 60% .

- Paradoxical Outcomes: In uterine tissue, Antipain (3 mg/day for 16 days) decreases DNA synthesis but may indirectly promote genomic instability via incomplete protease inhibition .

- Resolution: Use tissue-specific pharmacokinetic profiling and dose titration to balance efficacy and toxicity .

Q. How can researchers reconcile conflicting data on Antipain’s interaction with other protease inhibitors?

- Synergy: Antipain and chymostatin jointly inhibit cathepsins A/B, but their combined use may saturate proteasome capacity, leading to cytotoxic stress .

- Antagonism: Leupeptin (reversible inhibitor) competes with Antipain’s aldehyde group for protease binding, reducing efficacy in calpain assays .

- Method: Perform checkerboard assays to quantify additive/synergistic effects .

Q. What multi-omics approaches are suitable for studying Antipain’s antiviral potential beyond protease inhibition?

- Metabolomics: Identify Antipain-derived peptides (e.g., omicsynins) in Streptomyces cultures via HR-ESI-MS/MS .

- Transcriptomics: Profile antiviral pathways (e.g., IFN-γ response) in cells treated with Antipain and infected with HCoV-229E or influenza A .

- Structural Biology: Solve co-crystal structures of Antipain with viral proteases (e.g., SARS-CoV-2 Mpro) to guide analog design .

Methodological Notes for Data Validation

- IC50 Variability: Differences in reported IC50 values (e.g., 0.16 µg/mL for papain vs. >250 µg/mL for chymotrypsin) reflect assay conditions (pH, temperature). Standardize protocols using reference substrates .

- In Vivo Limitations: Antipain’s short half-life (<2 hours in mice) necessitates frequent dosing; consider sustained-release formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.